ethyl {4-[(furan-2-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate
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Overview
Description
ETHYL 2-{4-[(2-FURYLCARBONYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound with the molecular formula C14H17N3O4. This compound is characterized by the presence of a furan ring, a pyrazole ring, and an ethyl acetate group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-[(2-FURYLCARBONYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE typically involves multiple steps. One common method includes the reaction of 2-furoyl chloride with ethyl glycinate to form an intermediate, which is then reacted with 3,5-dimethyl-1H-pyrazole under controlled conditions to yield the final product .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques such as esterification, amidation, and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{4-[(2-FURYLCARBONYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethyl acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furan-2,5-dione derivatives, while reduction of the carbonyl group yields alcohol derivatives .
Scientific Research Applications
ETHYL 2-{4-[(2-FURYLCARBONYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[(2-FURYLCARBONYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and pyrazole rings. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE: Similar structure but lacks the pyrazole ring.
3,5-DIMETHYL-1H-PYRAZOL-1-YL ACETATE: Similar structure but lacks the furan ring.
FURAN-2-CARBOXYLIC ACID: Contains the furan ring but lacks the pyrazole and ethyl acetate groups.
Uniqueness
ETHYL 2-{4-[(2-FURYLCARBONYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is unique due to the combination of its furan and pyrazole rings, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C14H17N3O4 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
ethyl 2-[4-(furan-2-carbonylamino)-3,5-dimethylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C14H17N3O4/c1-4-20-12(18)8-17-10(3)13(9(2)16-17)15-14(19)11-6-5-7-21-11/h5-7H,4,8H2,1-3H3,(H,15,19) |
InChI Key |
ZQFXTYTUOQMJMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC=CO2)C |
Origin of Product |
United States |
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